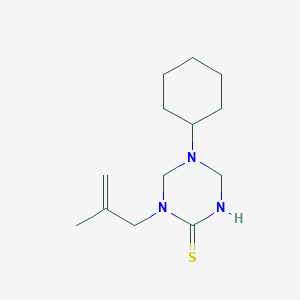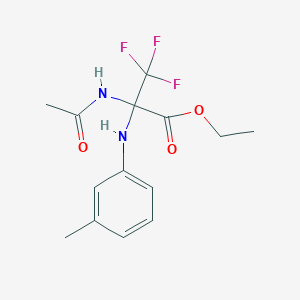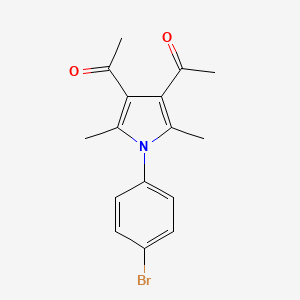![molecular formula C25H26F3N3S2 B11486119 2-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11486119.png)
2-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a unique combination of adamantane, thiazole, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps:
Formation of the Adamantane-Thiazole Intermediate: The adamantane moiety is introduced through a reaction with thiazole, often using a halogenated adamantane derivative and a thiazole compound under basic conditions.
Attachment of the Benzodiazole Ring: The intermediate is then reacted with a benzodiazole precursor, typically under acidic or neutral conditions, to form the final compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrobenzodiazole Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Its unique properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a hydrophobic scaffold that enhances binding affinity, while the thiazole and benzodiazole rings contribute to the compound’s overall stability and reactivity. The trifluoromethyl group further modulates the compound’s electronic properties, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(ADAMANTAN-1-YL)-1,3-THIAZOLE: Shares the adamantane-thiazole moiety but lacks the benzodiazole and trifluoromethyl groups.
1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE: Contains the benzodiazole and trifluoromethyl groups but lacks the adamantane-thiazole moiety.
Uniqueness
2-({[2-(ADAMANTAN-1-YL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and stability
Properties
Molecular Formula |
C25H26F3N3S2 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-[[1-cyclopropyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylmethyl]-1,3-thiazole |
InChI |
InChI=1S/C25H26F3N3S2/c26-25(27,28)17-1-4-21-20(8-17)30-23(31(21)19-2-3-19)33-13-18-12-32-22(29-18)24-9-14-5-15(10-24)7-16(6-14)11-24/h1,4,8,12,14-16,19H,2-3,5-7,9-11,13H2 |
InChI Key |
MQRLXGJIVILDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2SCC4=CSC(=N4)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486036.png)

![11-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11486039.png)
![1-[(4-cyclohexyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperidine-4-carboxamide](/img/structure/B11486041.png)
![methyl 3,4,5-trimethoxy-2-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B11486044.png)
![7H-Thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione, 6-methyl-2-[[2-(trifluoromethyl)phenyl]methylidene]-](/img/structure/B11486052.png)
![2-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11486063.png)
![1'-ethyl-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B11486065.png)
![2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11486069.png)
![2-(3-chlorophenyl)-N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11486076.png)
![4-[4-({4-[4-(Morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B11486091.png)



